3-Fluoro-2-(trifluoromethyl)benzyl bromide

Description

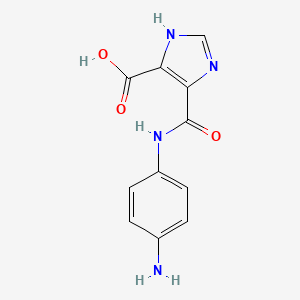

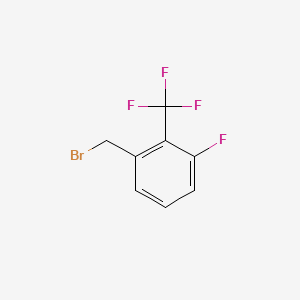

The compound "3-Fluoro-2-(trifluoromethyl)benzyl bromide" is a fluorinated organic molecule that is of interest in various chemical syntheses. It contains a benzene ring substituted with both fluoro and trifluoromethyl groups, as well as a benzyl bromide moiety. This structure suggests potential reactivity in organometallic chemistry and as a precursor for further functionalization.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves the use of strong bases and the coupling of halogenated precursors with other aromatic compounds. For instance, the synthesis of a fluorine-containing aromatic diamine was achieved by coupling 2-chloro-5-nitro-1-trifluoromethylbenzene with 1,3-hydroquinone in the presence of a strong base . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound with a similar substitution pattern, was prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . These methods could potentially be adapted for the synthesis of "3-Fluoro-2-(trifluoromethyl)benzyl bromide."

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of strong C-F bonds and the influence of the trifluoromethyl group on the molecular conformation. Studies on trifluoromethylated benzanilides have shown that the trifluoromethyl group can lead to variations in conformational flexibility and crystal packing, as well as rotational disorder in some crystalline solids . These findings are relevant to understanding the molecular structure of "3-Fluoro-2-(trifluoromethyl)benzyl bromide" and its derivatives.

Chemical Reactions Analysis

Fluorinated compounds like "3-Fluoro-2-(trifluoromethyl)benzyl bromide" can participate in various chemical reactions. For example, benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate, a compound with a similar bromo and fluoroalkyl substitution pattern, was used in coupling reactions with chiral imines to produce \u03b1-fluoro-\u03b1-(trifluoromethyl)-\u03b2-amino esters . Additionally, benzyl alcohols with difluoro(aryl)-\u03bb3-bromane underwent oxidative rearrangement to form aryl fluoromethyl ethers . These reactions demonstrate the potential reactivity of "3-Fluoro-2-(trifluoromethyl)benzyl bromide" in forming new carbon-heteroatom bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Fluoro-2-(trifluoromethyl)benzyl bromide" are likely influenced by its fluorinated groups. Fluorinated polyimides derived from similar compounds exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability . The presence of fluorine can also affect the acidity and hydrogen bonding characteristics of the molecule, as seen in the crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides . These properties are important for the application of "3-Fluoro-2-(trifluoromethyl)benzyl bromide" in materials science and pharmaceutical chemistry.

Safety and Hazards

3-Fluoro-2-(trifluoromethyl)benzyl bromide is classified as a skin corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-(bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWOLWSZQAPKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379222 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(trifluoromethyl)benzyl bromide | |

CAS RN |

261951-84-2 | |

| Record name | 1-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)

![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)